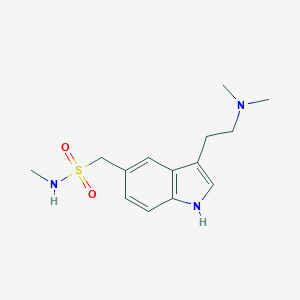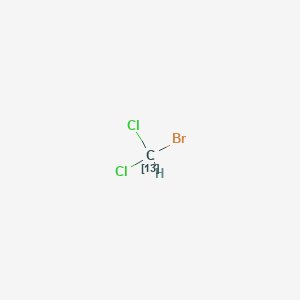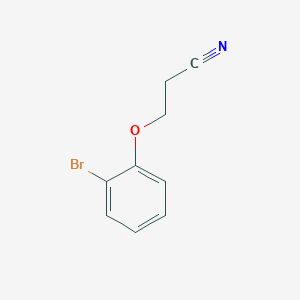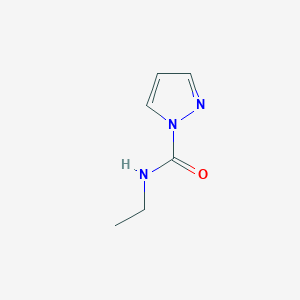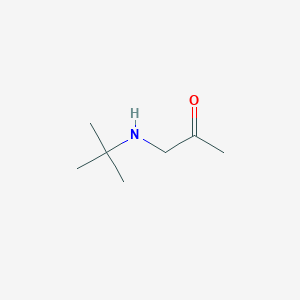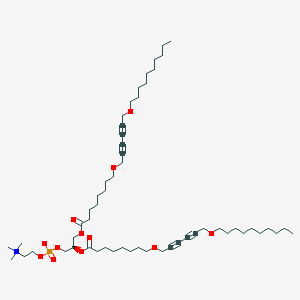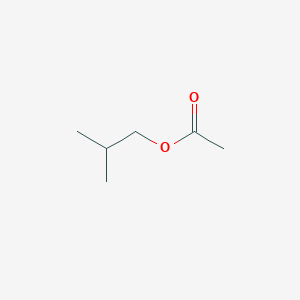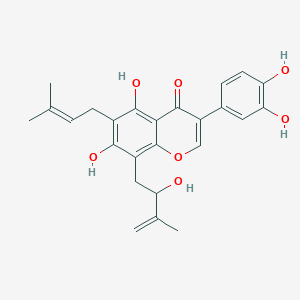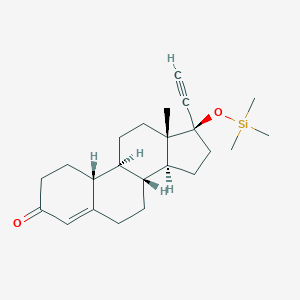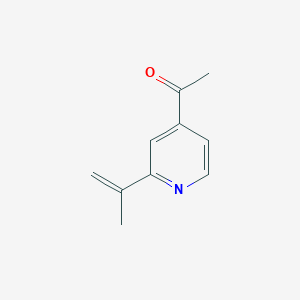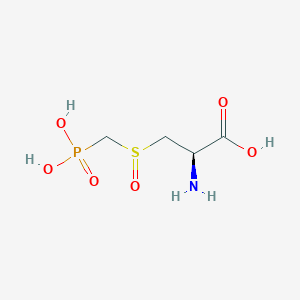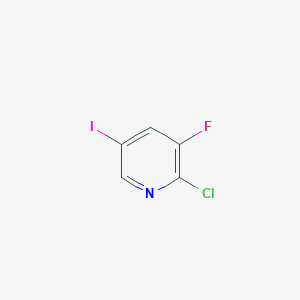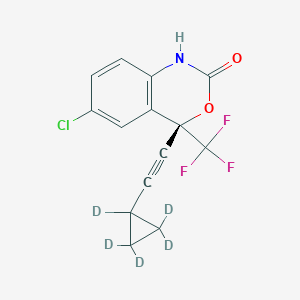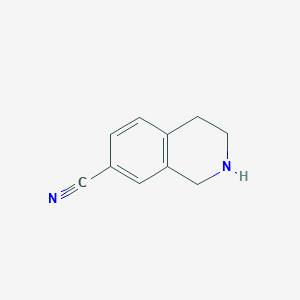
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone, commonly known as Sulfapyridine, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a sulfonamide functional group attached to it. Sulfapyridine has been synthesized using different methods, and researchers have studied its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用机制
The exact mechanism of action of Sulfapyridine is not fully understood. However, it is believed that Sulfapyridine inhibits the synthesis of folic acid in bacteria and fungi by competitively inhibiting the enzyme dihydropteroate synthase. Folic acid is an essential component for the growth and replication of bacteria and fungi. Therefore, the inhibition of folic acid synthesis leads to the inhibition of bacterial and fungal growth.
生化和生理效应
Sulfapyridine has been shown to have both biochemical and physiological effects. Biochemically, Sulfapyridine inhibits the synthesis of folic acid, which is essential for the growth and replication of bacteria and fungi. Physiologically, Sulfapyridine has been shown to reduce inflammation in the body by inhibiting the production of prostaglandins and leukotrienes. Sulfapyridine has also been shown to reduce the production of antibodies in the body, which is beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Sulfapyridine has several advantages and limitations when used in laboratory experiments. One of the advantages is that Sulfapyridine is readily available and can be synthesized using different methods. Sulfapyridine is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Sulfapyridine is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Sulfapyridine is also known to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of Sulfapyridine. One direction is to study its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Sulfapyridine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of these diseases. Another direction is to study the structure-activity relationship of Sulfapyridine and its derivatives to identify more potent and selective inhibitors of dihydropteroate synthase. Additionally, the development of new synthesis methods for Sulfapyridine and its derivatives may improve their purity and bioavailability.
合成方法
Sulfapyridine can be synthesized using different methods. One of the methods involves the reaction of 3-Aminopyridine with sulfuric acid, followed by the addition of sodium hydroxide to form the sodium salt of Sulfapyridine. The sodium salt is then acidified to obtain Sulfapyridine in its free form. Another method involves the reaction of pyridine with sulfuric acid and sodium sulfite, followed by the addition of ammonia to obtain Sulfapyridine. The purity of the synthesized Sulfapyridine can be improved by recrystallization using solvents such as ethanol or water.
科学研究应用
Sulfapyridine has been used in various scientific research applications. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. Sulfapyridine has been used as an antibacterial agent against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. It has also been used as an antifungal agent against Candida albicans. Sulfapyridine has been studied for its anti-inflammatory properties and has been used to treat inflammatory bowel disease and rheumatoid arthritis.
属性
CAS 编号 |
149530-83-6 |
|---|---|
产品名称 |
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone |
分子式 |
C7H7NOS |
分子量 |
153.2 g/mol |
IUPAC 名称 |
1-(6-sulfanylidene-1H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7NOS/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) |
InChI 键 |
FYWTULGBXSCSSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNC(=S)C=C1 |
规范 SMILES |
CC(=O)C1=CNC(=S)C=C1 |
同义词 |
Ethanone, 1-(1,6-dihydro-6-thioxo-3-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



